molecular formula C5H8N2O2 B14715755 3-Isopropylsydnone CAS No. 6939-17-9

3-Isopropylsydnone

Cat. No.: B14715755
CAS No.: 6939-17-9
M. Wt: 128.13 g/mol
InChI Key: MOPOHBGHMCTYJK-UHFFFAOYSA-N
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Description

3-Isopropylsydnone is a mesoionic heterocyclic compound with a 1,2,3-oxadiazole core. It is known for its unique structure, which includes both positive and negative charges delocalized across the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropylsydnone can be synthesized through a mechanochemical approach, which involves ball-milling techniques. This method is efficient and environmentally friendly, as it avoids the use of organic solvents and purification steps . The general synthetic route involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the mechanochemical approach mentioned above can be scaled up for industrial applications. This method’s efficiency and reduced environmental impact make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylsydnone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in 1,3-dipolar cycloaddition reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with alkynes can yield various substituted sydnones .

Mechanism of Action

The mechanism of action of 3-Isopropylsydnone involves its ability to undergo 1,3-dipolar cycloaddition reactions. This property allows it to form stable adducts with various substrates, making it useful in synthetic chemistry .

Properties

CAS No.

6939-17-9

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-propan-2-yloxadiazol-3-ium-5-olate

InChI

InChI=1S/C5H8N2O2/c1-4(2)7-3-5(8)9-6-7/h3-4H,1-2H3

InChI Key

MOPOHBGHMCTYJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+]1=NOC(=C1)[O-]

Origin of Product

United States

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